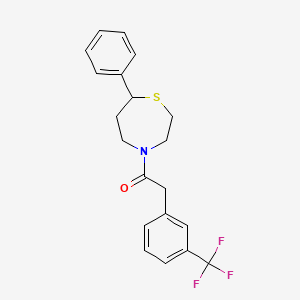

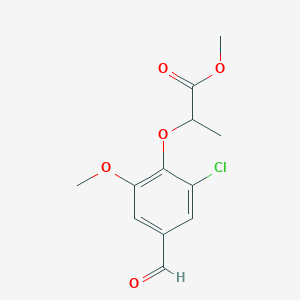

![molecular formula C11H13NO2S2 B2525345 8-(tiofeno-2-sulfonil)-8-azabiciclo[3.2.1]oct-2-eno CAS No. 1797286-83-9](/img/structure/B2525345.png)

8-(tiofeno-2-sulfonil)-8-azabiciclo[3.2.1]oct-2-eno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO2S2 . The exact mass is 255.03877100 and the monoisotopic mass is also 255.03877100 .Physical And Chemical Properties Analysis

This compound has a complexity of 399, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74, and it has a heavy atom count of 16 . The compound is canonicalized .Mecanismo De Acción

Target of Action

The primary targets of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological pathways.

Mode of Action

The exact mode of action of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to interact with various biological targets to exert their effects . The specific interactions would depend on the exact structure of the derivative and the target molecule.

Biochemical Pathways

The biochemical pathways affected by 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Given the known biological activities of thiophene derivatives, it can be inferred that the compound may affect pathways related to inflammation, microbial growth, hypertension, and atherosclerosis .

Result of Action

The molecular and cellular effects of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several advantages for lab experiments. It is easy to synthesize and handle, and it has been shown to improve the efficiency and selectivity of chemical reactions. However, (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has some limitations, including its sensitivity to air and moisture. It should be stored under inert atmosphere to prevent degradation.

Direcciones Futuras

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several potential future directions in chemical research. It can be used in the synthesis of new bioactive compounds, including drugs and materials. (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can also be modified to improve its properties and selectivity in chemical reactions. Furthermore, (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be used in the development of new catalysts for various chemical reactions.

Conclusion:

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful compound in chemical research due to its unique structure and properties. It has been used as a ligand in various chemical reactions and has shown to improve the efficiency and selectivity of these reactions. (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several potential future directions in chemical research, including the synthesis of new bioactive compounds and the development of new catalysts.

Métodos De Síntesis

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-mercaptobenzoic acid with 1,5-dibromopentane in the presence of triethylamine. The resulting product is then treated with sodium hydride to obtain (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene. Another method involves the reaction of 2-mercaptobenzoic acid with 1,5-dichloropentane in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene.

Aplicaciones Científicas De Investigación

Inhibición de la proteasa principal del SARS-CoV-2

Se ha encontrado que este compuesto inhibe la proteasa principal del SARS-CoV-2 a través de la acilación covalente reversible . La proteasa principal del SARS-CoV-2 (Mpro) es una proteasa de cisteína nucleofílica y un objetivo terapéutico validado para el tratamiento de COVID-19 utilizando inhibidores de moléculas pequeñas . Los resultados sugieren que las γ-lactamas tienen potencial como cabezas de guerra electrofílicas para el desarrollo de inhibidores de moléculas pequeñas que reaccionan covalentemente con Mpro y, por implicación, otras enzimas de cisteína nucleofílicas .

Aplicaciones en (Opto)Electrónica

Los materiales derivados de tienotiofeno, que incluyen este compuesto, han encontrado aplicaciones en (opto)electrónica . Estas aplicaciones incluyen diodos emisores de luz orgánicos, células solares orgánicas, transistores de efecto de campo orgánico y óptica no lineal . Las relaciones fundamentales estructura-propiedad se evaluaron para cada grupo particular de derivados .

Propiedades

IUPAC Name |

8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S2/c13-16(14,11-5-2-8-15-11)12-9-3-1-4-10(12)7-6-9/h1-3,5,8-10H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLVOBKJHDBJQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

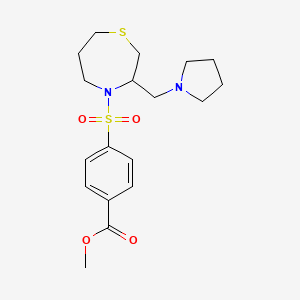

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

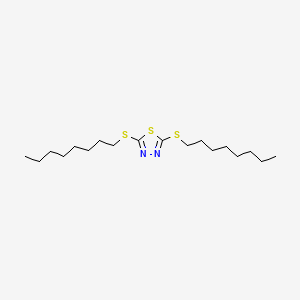

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

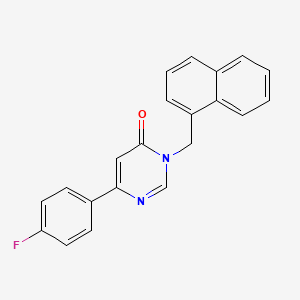

![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)

![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

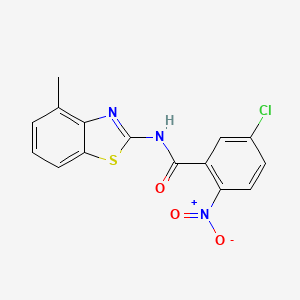

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)